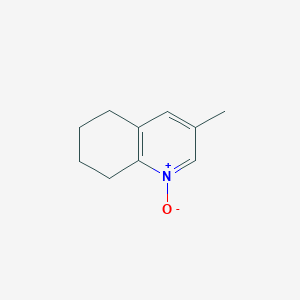
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one: is a heterocyclic compound with the molecular formula C10H13N and a molecular weight of 147.2169 . This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 3-methylquinoline using hydrogenation catalysts . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions:
Oxidation: 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one can undergo oxidation reactions to form quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents, alkylating agents
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Substituted quinoline derivatives
科学的研究の応用
Chemistry:
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one is used as a building block in the synthesis of various heterocyclic compounds.
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine:
The compound’s derivatives are being explored for their therapeutic potential in treating various diseases, including infections and cancer .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Quinoline: A parent compound with a similar structure but without the tetrahydro and methyl groups.
5,6,7,8-Tetrahydroquinoline: A derivative lacking the methyl group at the 3-position.
3-Methylquinoline: A compound with a similar structure but without the tetrahydro groups.
Uniqueness:
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one is unique due to its specific substitution pattern and the presence of both tetrahydro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
60169-87-1 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
3-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |
InChI |
InChI=1S/C10H13NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h6-7H,2-5H2,1H3 |
InChIキー |
OMTAZDWADKFLQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCCC2)[N+](=C1)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













